molecular formula C11H8N4O4S B3363880 2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole CAS No. 106636-48-0

2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole

Cat. No.: B3363880
CAS No.: 106636-48-0
M. Wt: 292.27 g/mol
InChI Key: UMMJVFNPCWIWHZ-UHFFFAOYSA-N
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Description

2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of both imidazole and thiazole rings, which are fused together, and it contains nitro groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 4-nitrobenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired imidazo[2,1-b]thiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazo[2,1-b]thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of 2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole is primarily attributed to its ability to interact with cellular components. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction can result in cell cycle arrest and apoptosis in cancer cells. Additionally, the nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole is unique due to the presence of two nitro groups, which enhance its reactivity and potential for forming reactive intermediates. This makes it particularly interesting for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-nitro-6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4S/c16-14(17)8-3-1-7(2-4-8)9-10(15(18)19)13-5-6-20-11(13)12-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMJVFNPCWIWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910066
Record name 5-Nitro-6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106636-48-0
Record name 2,3-Dihydro-5-nitro-6-(4-nitrophenyl)imidazo(2,1-b)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nitro-6-(4-nitrophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDRO-5-NITRO-6-(4-NITROPHENYL)IMIDAZO(2,1-B)THIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58M1138T16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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